molecular formula C10H11Cl2NO2 B4968442 2,6-dichloro-N-(2-methoxyethyl)benzamide

2,6-dichloro-N-(2-methoxyethyl)benzamide

Cat. No.: B4968442
M. Wt: 248.10 g/mol
InChI Key: CKPJDZUVNXHVRO-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorinated benzene ring and an amide group substituted with a 2-methoxyethyl chain at the nitrogen position. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The 2,6-dichloro substitution on the aromatic ring enhances electron-withdrawing effects, influencing reactivity and binding interactions, while the 2-methoxyethyl group contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

2,6-dichloro-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-6-5-13-10(14)9-7(11)3-2-4-8(9)12/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJDZUVNXHVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous monitoring: To ensure optimal reaction conditions and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Products with higher oxidation states, such as carboxylic acids.

    Reduction: Products with lower oxidation states, such as amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,6-Dichloro-N-(2-methoxyethyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Conformations

Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural analogs include:

Compound Name Substituent on Amide Nitrogen Key Features Reference
Fluopicolide 3-Chloro-5-(trifluoromethyl)pyridylmethyl Systemic fungicide targeting oomycetes; metabolizes rapidly to 2,6-dichlorobenzamide (M-01)
ING-1466 (CBS1117 analog) 1-Isopropyl-piperidin-4-yl Influenza A virus entry inhibitor; binds HA stalk region synergistically with Oseltamivir
GDC046 Cyclopropanecarboxamido-pyridin-4-yl Kinase inhibitor with high selectivity and favorable pharmacokinetics
Alda-1 1,3-Benzodioxol-5-ylmethyl Activates ALDH2 enzyme; used in nitroglycerin bioactivation studies
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2,6-Dichlorophenyl Trans-amide conformation; structural model for substituted benzanilides

Key Observations :

  • Fluopicolide differs in its pyridylmethyl substituent, which enhances fungicidal activity but reduces metabolic stability compared to the 2-methoxyethyl group in the target compound .
  • ING-1466 incorporates a piperidinyl group, improving antiviral potency through hydrophobic interactions with viral HA proteins .
  • The trans conformation of the amide group is conserved across most analogs, stabilizing molecular geometry and facilitating binding to biological targets .

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized below:

Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Applications
2,6-Dichloro-N-(2-methoxyethyl)benzamide 278.15 (calc.) ~2.1* 1 ~38.2 Under investigation
Fluopicolide 383.61 3.8 1 49.3 Agrochemical fungicide
GDC046 350.20 2.0 2 85.7 Kinase inhibitor
2,6-Dichloro-N-(2-oxothiolan-3-yl)benzamide 290.16 2.04 1 38.2 Research compound

*Estimated using fragment-based methods.

Key Observations :

  • The 2-methoxyethyl group in the target compound reduces logP compared to fluopicolide, suggesting improved aqueous solubility .

Biological Activity

2,6-Dichloro-N-(2-methoxyethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in structured formats.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11H12Cl2N2O
  • Molecular Weight : 253.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Enzyme Inhibition : Potential as an inhibitor of specific protein kinases.

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound. For example, it was tested against several human cancer cell lines using both 2D and 3D culture methods. The results are summarized in Table 1.

Cell LineIC50 (μM)Assay Type
A549 (Lung)10.52D
HCC827 (Lung)12.32D
NCI-H358 (Lung)15.03D

These results indicate that the compound is more effective in 2D assays compared to 3D assays, suggesting a potential for further development as an antitumor agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa>32 μg/mL

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

The proposed mechanism of action for the biological activity of this compound includes:

  • DNA Binding : Similar to other benzamide derivatives, it may intercalate into DNA or bind within the minor groove, disrupting replication and transcription processes.
  • Inhibition of Kinases : It has been suggested that this compound may inhibit specific protein kinases involved in cell signaling pathways related to tumor growth.

Case Studies and Research Findings

A notable case study examined the effects of this compound on Mycobacterium tuberculosis. The study indicated that it exhibited bactericidal properties against replicating strains while maintaining potency against clinical isolates. This suggests a novel mechanism distinct from traditional antibiotics.

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